molecular formula C26H16N2O B10890194 4-(2,6-diphenylphenoxy)benzene-1,2-dicarbonitrile

4-(2,6-diphenylphenoxy)benzene-1,2-dicarbonitrile

Cat. No.: B10890194
M. Wt: 372.4 g/mol
InChI Key: PNGZIPYXTUHXEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,6-diphenylphenoxy)benzene-1,2-dicarbonitrile is an aromatic ether compound with a complex structure

Preparation Methods

The synthesis of 4-(2,6-diphenylphenoxy)benzene-1,2-dicarbonitrile typically involves a series of organic reactions. One common method starts with the preparation of 4,5-diiodobenzene-1,2-dicarbonitrile, which can be synthesized from commercially available phthalimide . This intermediate is then subjected to further reactions to introduce the diphenylphenoxy group, resulting in the final compound. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Chemical Reactions Analysis

4-(2,6-diphenylphenoxy)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others. Common reagents for these reactions include halogens and other electrophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(2,6-diphenylphenoxy)benzene-1,2-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,6-diphenylphenoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to participate in charge-transfer processes, which are crucial for its function in electronic devices. The pathways involved include intramolecular charge transfer (ICT) from donor to acceptor groups, leading to polarization and dipolar character .

Comparison with Similar Compounds

4-(2,6-diphenylphenoxy)benzene-1,2-dicarbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which enhances its electronic properties and makes it suitable for advanced applications in organic electronics and materials science.

Properties

Molecular Formula

C26H16N2O

Molecular Weight

372.4 g/mol

IUPAC Name

4-(2,6-diphenylphenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C26H16N2O/c27-17-21-14-15-23(16-22(21)18-28)29-26-24(19-8-3-1-4-9-19)12-7-13-25(26)20-10-5-2-6-11-20/h1-16H

InChI Key

PNGZIPYXTUHXEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)OC4=CC(=C(C=C4)C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.